

# In-Depth Technical Guide on the Characterization of Triphenylpropylplumbane (C<sub>21</sub>H<sub>22</sub>Pb)

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## Compound of Interest

Compound Name: *Tri(O-tolyl)lead*

Cat. No.: B11949935

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Disclaimer: While the molecular formula C<sub>21</sub>H<sub>22</sub>Pb corresponds to the chemical compound Triphenylpropylplumbane (CAS RN: 74086-81-0), a comprehensive literature search did not yield specific, publicly available experimental data such as detailed spectroscopic analyses (NMR, IR, Mass Spectrometry) or explicit, step-by-step synthesis protocols for this particular molecule. The following guide is therefore constructed based on established principles of organolead chemistry and characterization techniques for analogous tetraorganolead compounds. The experimental protocols and expected data are predictive and intended to serve as a foundational resource for researchers undertaking the synthesis and characterization of Triphenylpropylplumbane.

## Core Compound Information

Triphenylpropylplumbane is a tetraorganolead compound. These compounds feature a central lead (Pb) atom covalently bonded to four organic substituents. In this case, the lead atom is bonded to three phenyl groups (-C<sub>6</sub>H<sub>5</sub>) and one propyl group (-CH<sub>2</sub>CH<sub>2</sub>CH<sub>3</sub>).

| Property          | Predicted Data  |
|-------------------|---|
| Molecular Formula | C <sub>21</sub> H <sub>22</sub> Pb  |
| Molecular Weight  | 481.60 g/mol  |
| CAS Number        | 74086-81-0  |
| Physical State    | Expected to be a solid or high-boiling liquid at room temperature.  |
| Solubility        | Likely soluble in common organic solvents such as diethyl ether, tetrahydrofuran (THF), and toluene. Insoluble in water.    |
| Stability         | Tetraorganolead compounds are known to be sensitive to heat, light, and oxidizing agents. The C-Pb bond is relatively weak. |

## Predicted Synthetic Pathway

A common and effective method for the synthesis of unsymmetrical tetraorganolead compounds like Triphenylpropylplumbane involves the reaction of a triorganolead halide with a Grignard reagent.

Reaction:

Triphenyllead chloride + Propylmagnesium bromide  $\rightarrow$  Triphenylpropylplumbane + Magnesium bromide chloride

Experimental Protocol: Synthesis of Triphenylpropylplumbane

Materials:

- Triphenyllead chloride ((C<sub>6</sub>H<sub>5</sub>)<sub>3</sub>PbCl)
- Magnesium turnings
- 1-Bromopropane

- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Anhydrous work-up reagents (e.g., saturated aqueous ammonium chloride solution, distilled water, anhydrous magnesium sulfate)
- Standard Schlenk line or glovebox equipment for handling air- and moisture-sensitive reagents.

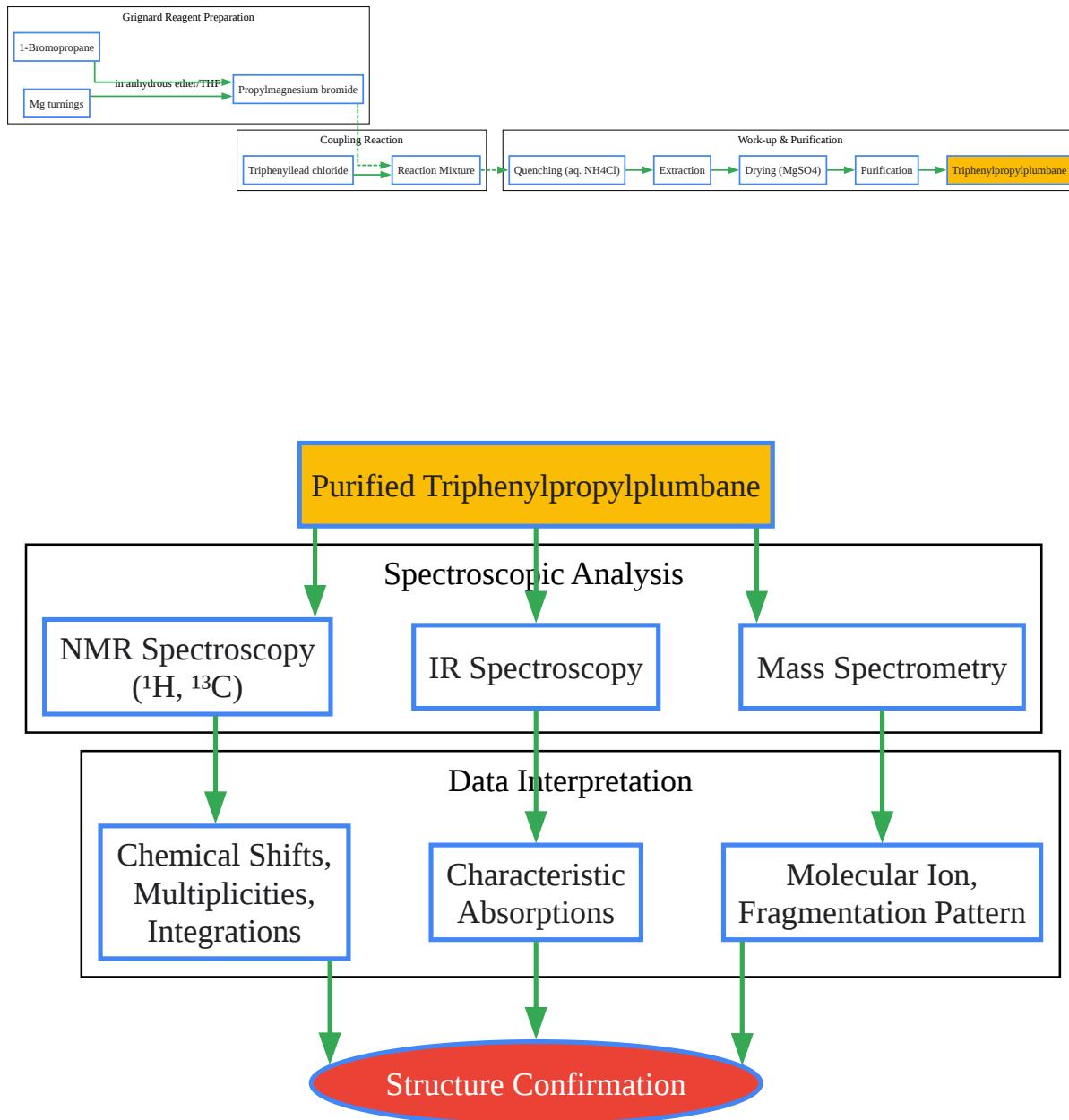
**Procedure:**

- Preparation of Propylmagnesium Bromide (Grignard Reagent):
  - In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.
  - Add a small crystal of iodine to initiate the reaction.
  - Slowly add a solution of 1-bromopropane in anhydrous diethyl ether or THF to the magnesium turnings with stirring.
  - The reaction is exothermic and should be controlled by the rate of addition. The mixture will turn cloudy and begin to reflux.
  - After the addition is complete, reflux the mixture gently for 30-60 minutes to ensure complete formation of the Grignard reagent.
- Reaction with Triphenyllead Chloride:
  - In a separate Schlenk flask, dissolve Triphenyllead chloride in anhydrous diethyl ether or THF under a nitrogen atmosphere.
  - Cool the solution of Triphenyllead chloride in an ice bath.
  - Slowly add the prepared Propylmagnesium bromide solution to the Triphenyllead chloride solution via a cannula or dropping funnel with vigorous stirring.
  - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

- Work-up and Purification:

- Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride.
- Separate the organic layer. Extract the aqueous layer with diethyl ether or THF.
- Combine the organic layers and wash with distilled water and then brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the solution and remove the solvent under reduced pressure to obtain the crude product.
- Purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, hexanes) or by column chromatography on silica gel.

Logical Workflow for Synthesis:

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